[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 1142205-11-5
VCID: VC2297720
InChI: InChI=1S/C18H17F3N2O3/c19-18(20,21)14-6-4-5-13(9-14)10-22-16(24)11-23(12-17(25)26)15-7-2-1-3-8-15/h1-9H,10-12H2,(H,22,24)(H,25,26)
SMILES: C1=CC=C(C=C1)N(CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)CC(=O)O
Molecular Formula: C18H17F3N2O3
Molecular Weight: 366.3 g/mol

[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid

CAS No.: 1142205-11-5

Cat. No.: VC2297720

Molecular Formula: C18H17F3N2O3

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid - 1142205-11-5

Specification

CAS No. 1142205-11-5
Molecular Formula C18H17F3N2O3
Molecular Weight 366.3 g/mol
IUPAC Name 2-(N-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid
Standard InChI InChI=1S/C18H17F3N2O3/c19-18(20,21)14-6-4-5-13(9-14)10-22-16(24)11-23(12-17(25)26)15-7-2-1-3-8-15/h1-9H,10-12H2,(H,22,24)(H,25,26)
Standard InChI Key JYSLYBCVUJAZAR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)N(CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)CC(=O)O

Introduction

Chemical Identity and Classification

Chemical Identification

[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid is a complex organic compound belonging to the class of amino acids and derivatives. The compound is characterized by its unique structural arrangement of functional groups that include an amino acid portion, a ketone group, and a trifluoromethyl-substituted benzyl component. These structural features contribute to its chemical behavior and potential biological activities.

Registry Information

The compound is uniquely identified through several standardized chemical registry systems, providing researchers with consistent identification across different databases and literature sources. Table 1 presents the key registry information for this compound.

Table 1: Registry Information of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid

Identifier TypeValue
CAS Number1142205-11-5
MDL NumberMFCD12027638
IUPAC Name2-(N-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid
PubChem Compound ID25220022

This registry information facilitates accurate tracking and referencing of the compound in scientific literature and chemical databases .

Structural Characteristics

Molecular Formula and Weight

The compound has a well-defined molecular composition that contributes to its chemical properties and reactivity. Table 2 summarizes the basic molecular information.

Table 2: Molecular Information

PropertyValue
Molecular FormulaC18H17F3N2O3
Molecular Weight366.3 g/mol

These molecular parameters are essential for calculating appropriate quantities for chemical reactions and formulating solutions for experimental procedures.

Structural Representation

The structural representation of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid can be described using various chemical notation systems. Table 3 provides the standard notations used to represent this compound's structure.

Table 3: Structural Representation

Representation TypeValue
Standard InChIInChI=1S/C18H17F3N2O3/c19-18(20,21)14-6-4-5-13(9-14)10-22-16(24)11-23(12-17(25)26)15-7-2-1-3-8-15/h1-9H,10-12H2,(H,22,24)(H,25,26)
Standard InChIKeyJYSLYBCVUJAZAR-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)N(CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)CC(=O)O
Canonical SMILESC1=CC=C(C=C1)N(CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)CC(=O)O

These representations provide standardized methods to communicate the compound's structure in databases and computational chemistry applications.

Physical and Chemical Properties

Physical Properties

[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid possesses specific physical properties that influence its handling and storage requirements. While detailed experimental data on physical properties is limited in the available literature, the compound is typically stored as a solid at room temperature, consistent with other compounds of similar structure and molecular weight.

Chemical Reactivity

The chemical reactivity of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid can be inferred from its functional groups. The compound contains several reactive centers:

  • The carboxylic acid group (-COOH) can participate in acid-base reactions, esterification, and amidation

  • The ketone group (C=O) is susceptible to nucleophilic addition reactions

  • The secondary amine linkages can engage in various substitution reactions

These reactive centers enable the compound to potentially participate in diverse chemical transformations, making it useful in synthetic chemistry applications.

Biological Activity and Applications

Research Applications

[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid has several potential research applications:

  • As a building block in medicinal chemistry for the synthesis of more complex molecules

  • In structure-activity relationship studies to understand the influence of trifluoromethyl-substituted compounds on biological systems

  • As a potential lead compound in drug discovery efforts, particularly in areas where trifluoromethyl-containing compounds have shown promise

The compound's structural complexity and functional diversity make it valuable for researchers exploring new chemical entities with specific biological properties.

Current Research Landscape

Research Gaps

Despite the potential applications of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid, there are several notable research gaps:

  • Limited published data on specific biological activities and mechanisms of action

  • Absence of comprehensive structure-activity relationship studies

  • Insufficient information on pharmacokinetic properties and metabolic pathways

  • Limited exploration of potential therapeutic applications

These gaps represent opportunities for future research to more fully characterize this compound and explore its potential applications.

Future Research Directions

Future research on [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid might productively focus on:

  • Detailed characterization of its interactions with specific biological targets

  • Development of more efficient and scalable synthetic routes

  • Exploration of structure modifications to enhance specific properties or activities

  • Investigation of potential applications in specific therapeutic areas where trifluoromethyl-containing compounds have shown promise

Such research could contribute to a deeper understanding of this compound and potentially lead to valuable applications in medicinal chemistry and related fields.

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